molecular formula C7H8N2O B1315027 N-Pyridin-2-ylmethyl-formamide CAS No. 56625-03-7

N-Pyridin-2-ylmethyl-formamide

Cat. No.: B1315027
CAS No.: 56625-03-7
M. Wt: 136.15 g/mol
InChI Key: MMLVHQNFESMBKX-UHFFFAOYSA-N
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Description

N-Pyridin-2-ylmethyl-formamide is an organic compound with the chemical formula C7H8N2O. It is a colorless to pale yellow oily liquid that is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. This compound is used as an important intermediate and reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Pyridin-2-ylmethyl-formamide can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Mechanism of Action

The mechanism by which N-Pyridin-2-ylmethyl-formamide exerts its effects involves its interaction with various molecular targets and pathways:

Biological Activity

N-Pyridin-2-ylmethyl-formamide is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

This compound has the molecular formula C7H8N2O and a molar mass of approximately 136.15 g/mol. It features a pyridine ring linked to a formamide group, which contributes to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Direct Formylation : Using formic acid and pyridine derivatives.
  • Microwave-Assisted Techniques : Employing microwave irradiation for enhanced reaction rates and yields.
  • Chemoselective N-Formylation : Utilizing novel formylating agents under mild conditions for selective reactions.

These methods can influence the yield and purity of the final product, crucial for its application in medicinal chemistry .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. Specifically, it has been noted for its potential effectiveness against resistant strains, making it a candidate for further development in antibiotic therapy .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that it can suppress COX-2 activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition Data

CompoundIC50 (µM)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of functional groups such as the pyridine and formamide moieties enhances its reactivity and interaction with biological targets.

  • Pyridine Ring : Known for its ability to participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to enzymes.
  • Formamide Group : Contributes to increased solubility and potential interactions with polar biological molecules.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antimicrobial agent in treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory mechanism was explored using carrageenan-induced paw edema in rats. The administration of this compound resulted in a significant reduction in edema compared to control groups, supporting its therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-8-5-7-3-1-2-4-9-7/h1-4,6H,5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLVHQNFESMBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481413
Record name N-Pyridin-2-ylmethyl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56625-03-7
Record name N-Pyridin-2-ylmethyl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 32.4 g. of 2-aminomethylpyridine and 96 ml. of 97% formic acid is heated under reflux for 3.5 hrs. The resulting solution is subjected to vacuum distillation, the desired product being isolated as the fraction boiling at 120° C./0.03 mm, 37.3 g. The product which is isolated as a yellow oil crystallized to a solid having a melting point at about room temperature.
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Synthesis routes and methods II

Procedure details

A mixture of 32.4 g. of 2-aminomethylpyridine and 96 ml. of 97% formic acid is heated under reflux for 3.5 hrs. The resulting solution is subjected to vacuum distillation, the desired product, 2-formamidomethylpyridine, being isolated as a yellow oil crystallizes to a solid having a melting point at about room temperature.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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